Methyl 3,4-difluoro-2-methoxyphenylacetate
Overview
Description
Methyl 3,4-difluoro-2-methoxyphenylacetate, also known as 3,4-difluoro-2-methoxyphenylacetic acid methyl ester, is a type of organic compound that has been gaining attention in recent years due to its potential applications in various fields. This compound has a variety of uses in scientific research, ranging from synthetic chemistry to drug development.
Scientific Research Applications
Methyl Methyl 3,4-difluoro-2-methoxyphenylacetate-2-methoxyphenylacetate has a variety of applications in scientific research. It is used in synthetic chemistry as a precursor for the synthesis of other compounds, such as amino acids and peptides. In drug development, it can be used to create new drugs that target specific proteins or enzymes. It is also used in the synthesis of biologically active compounds, such as inhibitors and activators of enzymes.
Mechanism of Action
Methyl Methyl 3,4-difluoro-2-methoxyphenylacetate-2-methoxyphenylacetate acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition is thought to be due to the compound’s ability to bind to the active site of the enzyme, thus preventing its activity. This inhibition can lead to a decrease in inflammation, pain, and other symptoms associated with certain diseases.
Biochemical and Physiological Effects
Methyl this compound-2-methoxyphenylacetate has been shown to have anti-inflammatory, analgesic, and anti-cancer effects in various animal models. In addition, it has been shown to reduce the levels of certain pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These effects are thought to be due to the compound’s ability to inhibit the activity of certain enzymes, such as COX-2.
Advantages and Limitations for Lab Experiments
Methyl Methyl 3,4-difluoro-2-methoxyphenylacetate-2-methoxyphenylacetate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used in a variety of synthetic reactions. In addition, it has been shown to have a variety of biological effects, making it a useful tool for studying the mechanisms of action of various enzymes and proteins. However, it also has some limitations. For example, it is not very soluble in water, making it difficult to use in aqueous solutions. In addition, its effects on certain enzymes and proteins can be unpredictable, making it difficult to use in certain experiments.
Future Directions
There are several potential future directions for research on methyl Methyl 3,4-difluoro-2-methoxyphenylacetate-2-methoxyphenylacetate. One potential direction is to explore its potential as a drug for the treatment of various diseases, such as cancer or inflammation. Another potential direction is to investigate its potential as a tool for studying the mechanisms of action of various enzymes and proteins. Finally, it could be used in the development of new synthetic reactions, as well as in the synthesis of new biologically active compounds.
properties
IUPAC Name |
methyl 2-(3,4-difluoro-2-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O3/c1-14-8(13)5-6-3-4-7(11)9(12)10(6)15-2/h3-4H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSYMQVYROVOIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1F)F)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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